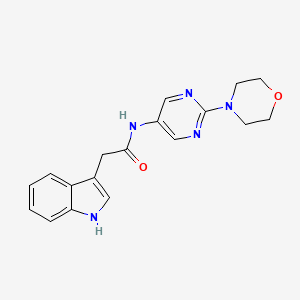

2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-17(9-13-10-19-16-4-2-1-3-15(13)16)22-14-11-20-18(21-12-14)23-5-7-25-8-6-23/h1-4,10-12,19H,5-9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCNAACXJBFXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a Biginelli reaction or other suitable methods.

Coupling Reactions: The indole and pyrimidine rings are then coupled using appropriate reagents and conditions.

Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

Reduction: Reduction reactions can occur at various functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole, pyrimidine, or morpholine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities (e.g., indole, acetamide, or pyrimidine motifs) but differ in substituents, scaffold arrangements, or biological targets. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison

Morpholine vs. Imidazole Pyrimidine Derivatives

The compound 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide (CAS: 1421522-26-0) replaces the morpholine group with a 2-methylimidazole ring . This substitution reduces molecular weight (332.4 vs. The imidazole’s smaller size may improve membrane permeability but reduce solubility compared to the morpholine’s oxygen-rich ring.

Benzothiazole-Based Acetamides

Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP3348550A1) feature a benzothiazole core with trifluoromethyl and methoxy groups . The benzothiazole ring increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration. These compounds are patented for therapeutic applications, likely targeting enzymes like cyclooxygenase or tyrosine kinases. In contrast, the morpholine-pyrimidine scaffold in the parent compound may offer better solubility and kinase selectivity.

Oxadiazole-Sulfanyl Linked Indole Derivatives

The N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8a-w ) incorporate a sulfur-containing oxadiazole linker . This modification enhances metabolic stability by resisting oxidative degradation. However, the sulfanyl group may introduce toxicity risks absent in the parent compound’s morpholine-pyrimidine system.

Marine-Derived Indole Acetamides

N-(4-Hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide (compound 88 ) from Pantoea agglomerans P20-14 lacks the pyrimidine-morpholine group, instead featuring a phenethyl chain . This simpler structure (MW 294.35) is associated with antimicrobial activity but may lack the target specificity of pyrimidine-containing analogs.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide is a synthetic derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide is . The compound features an indole moiety linked to a morpholinopyrimidine structure, which is believed to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.36 g/mol |

| CAS Number | 919733-82-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole group can mimic tryptophan, allowing it to bind to tryptophan-binding sites on proteins, while the morpholinopyrimidine component may facilitate interactions with nucleic acids and other proteins, modulating their functions.

Biological Activities

Research indicates that 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide exhibits a range of biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. Studies have reported IC50 values indicating effective cytotoxicity against various cancer types.

- Antiviral Properties : Preliminary investigations suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in vitro and in vivo.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 12 µM against MCF-7 cells.

-

Study on Antiviral Activity :

- Objective : To evaluate the inhibition of viral replication in vitro.

- Methodology : Viral plaque assays were performed.

- Results : The compound reduced viral load by 75% at a concentration of 10 µM.

-

Study on Anti-inflammatory Activity :

- Objective : To investigate the effect on TNF-alpha production.

- Methodology : ELISA was used to measure cytokine levels.

- Results : A reduction in TNF-alpha levels by 50% was observed at 20 µM concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.